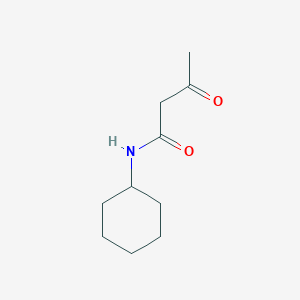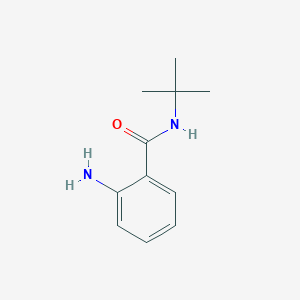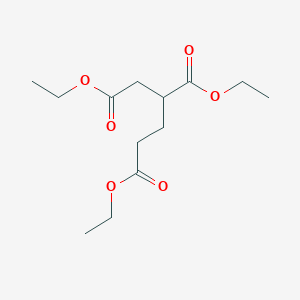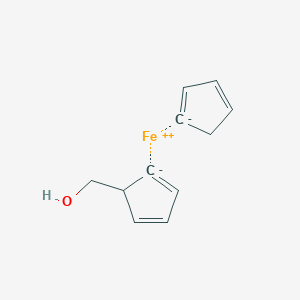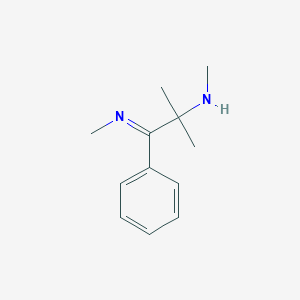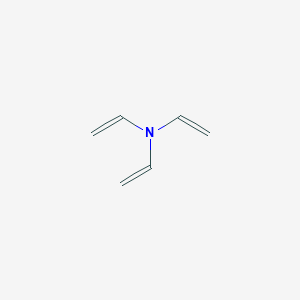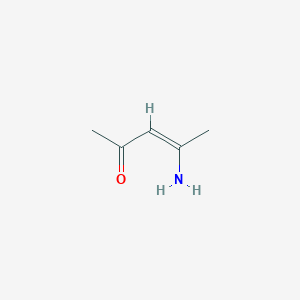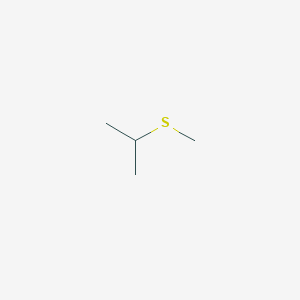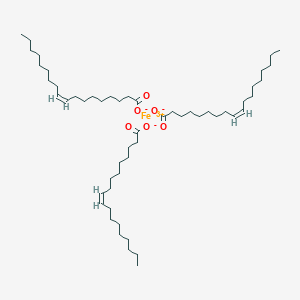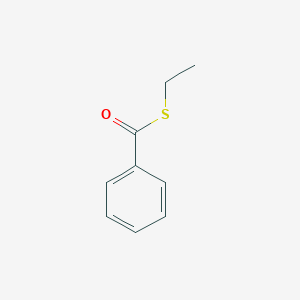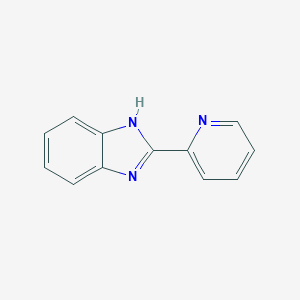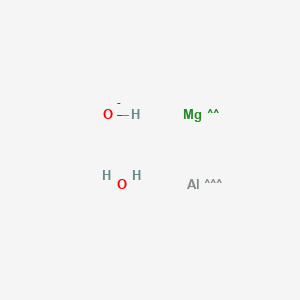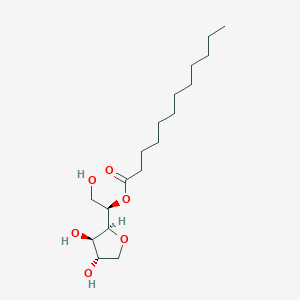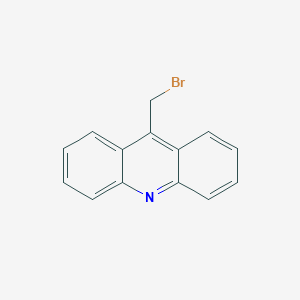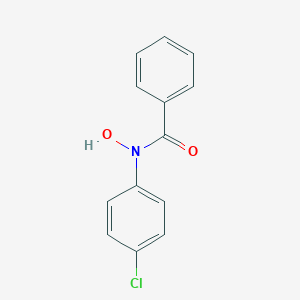
N-P-Chlorophenylbenzohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-P-Chlorophenylbenzohydroxamic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. CPBA is a derivative of hydroxamic acid and is commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions.
Mecanismo De Acción
N-P-Chlorophenylbenzohydroxamic acid acts as a catalyst in biochemical reactions by facilitating the transfer of electrons between molecules. It has been shown to catalyze the oxidation of a variety of organic compounds, including alcohols, amines, and thiols. N-P-Chlorophenylbenzohydroxamic acid achieves this by forming a complex with the substrate, which then undergoes oxidation in the presence of an oxidizing agent.
Efectos Bioquímicos Y Fisiológicos
N-P-Chlorophenylbenzohydroxamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and carbonic anhydrase. N-P-Chlorophenylbenzohydroxamic acid has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-P-Chlorophenylbenzohydroxamic acid has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. N-P-Chlorophenylbenzohydroxamic acid is also relatively inexpensive compared to other reagents and catalysts. However, N-P-Chlorophenylbenzohydroxamic acid has several limitations, including its limited solubility in water and its potential toxicity to living organisms.
Direcciones Futuras
There are several future directions for research involving N-P-Chlorophenylbenzohydroxamic acid. One area of interest is the development of new synthetic methods for the preparation of N-P-Chlorophenylbenzohydroxamic acid and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of N-P-Chlorophenylbenzohydroxamic acid, particularly in the treatment of microbial infections and cancer. Additionally, further research is needed to better understand the mechanism of action of N-P-Chlorophenylbenzohydroxamic acid and its effects on biological systems.
Conclusion
In conclusion, N-P-Chlorophenylbenzohydroxamic acid is a versatile compound that has been widely used in scientific research. It has a variety of applications in organic synthesis and biochemical reactions. N-P-Chlorophenylbenzohydroxamic acid has several advantages for use in lab experiments, but also has limitations. Future research on N-P-Chlorophenylbenzohydroxamic acid will likely focus on the development of new synthetic methods and the investigation of its potential therapeutic applications.
Métodos De Síntesis
N-P-Chlorophenylbenzohydroxamic acid can be synthesized by the reaction of p-chloroaniline with benzoyl chloride in the presence of sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form N-P-Chlorophenylbenzohydroxamic acid. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
N-P-Chlorophenylbenzohydroxamic acid has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of hydroxamic acid derivatives. N-P-Chlorophenylbenzohydroxamic acid has also been used as a catalyst in the synthesis of peptides and as a reagent for the determination of trace amounts of iron in biological samples.
Propiedades
Número CAS |
1528-82-1 |
|---|---|
Nombre del producto |
N-P-Chlorophenylbenzohydroxamic acid |
Fórmula molecular |
C13H10ClNO2 |
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-8-12(9-7-11)15(17)13(16)10-4-2-1-3-5-10/h1-9,17H |
Clave InChI |
HTIPICBYVFHTEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Otros números CAS |
1528-82-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



